molecular formula C₂₈H₃₉ClN₂O₆ B1663504 Teludipine Hydrochloride CAS No. 108700-03-4

Teludipine Hydrochloride

Cat. No. B1663504
M. Wt: 535.1 g/mol
InChI Key: VMZCXIGDNRMWGI-GEEYTBSJSA-N
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Description

Teludipine Hydrochloride is a lipophilic calcium channel blocker . It is used as a cardiovascular drug . Its molecular formula is C28H38N2O6. HCl and it has a molecular weight of 535.0721 .


Molecular Structure Analysis

The molecular structure of Teludipine Hydrochloride consists of a dihydropyridine ring, which is common in calcium channel blockers . The exact structure can be found in databases like KEGG .


Physical And Chemical Properties Analysis

The physical and chemical properties of drugs are crucial for their absorption, distribution, metabolism, and excretion . Specific properties of Teludipine Hydrochloride, such as its acid dissociation constant, log P, and solubility, would be important for understanding its behavior in the body .

Scientific Research Applications

Reversal of Multidrug Resistance in Cancer

Teludipine hydrochloride, specifically its enantiomers GR66234A and GR66235A, has been studied for its potential in reversing multidrug resistance (MDR) in cancer. Research conducted on cell lines displaying the MDR phenotype revealed that both enantiomers of teludipine are effective in reversing daunorubicin resistance, potentially more so than verapamil, a known MDR reversing agent. These findings suggest that teludipine hydrochloride could be useful in chemotherapy for MDR malignancies (Tolomeo et al., 1994).

Drug Repurposing for Neuroprotective Interventions

In a systematic review aiming to repurpose existing drugs for neuroprotective interventions, teludipine hydrochloride was identified among other candidate drugs. This suggests its potential application in treating neurodegenerative diseases like multiple sclerosis, although specific findings on teludipine hydrochloride were not detailed in the review (Vesterinen et al., 2015).

Treatment of Hepatitis B

While not directly involving teludipine hydrochloride, studies have examined the effectiveness of related compounds such as telbivudine in treating chronic hepatitis B. These studies showed that telbivudine provides a significant therapeutic response in hepatitis B treatment compared to lamivudine, with a better overall profile in terms of viral suppression and resistance (Liaw et al., 2009). This indicates a possible similar potential for teludipine hydrochloride in antiviral applications.

properties

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCXIGDNRMWGI-GEEYTBSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teludipine Hydrochloride

CAS RN

108700-03-4
Record name Teludipine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
U DALVASTATIN - Wiley Online Library
Number of citations: 0

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